5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Overview
Description
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, also known as Fasudil dihydrochloride or HA-1077 dihydrochloride, is a compound with the molecular formula C14H19Cl2N3O2S . It has a molecular weight of 364.3 g/mol . The IUPAC name for this compound is 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H
. The canonical SMILES representation is C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
. Physical And Chemical Properties Analysis
The compound is solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Vascular Smooth Muscle Relaxation
Fasudil dihydrochloride acts as a vasodilator by inhibiting the Rho-associated coiled-coil kinase (ROCK). This inhibition leads to the relaxation of vascular smooth muscles, which can be beneficial in conditions where vasodilation is required to improve blood flow or reduce vascular resistance .
Neuroprotection in Subarachnoid Hemorrhage
The compound has been approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage. By preventing the narrowing of blood vessels in the brain, Fasudil dihydrochloride helps maintain adequate cerebral blood flow, reducing the risk of ischemic complications .
Anti-Glaucoma Treatment
As a selective ROCK inhibitor, Fasudil dihydrochloride has shown promise in the treatment of glaucoma. It aids in regulating the outflow of aqueous humor from the eye by affecting the trabecular meshwork and Schlemm’s canal, potentially lowering intraocular pressure .
Inhibition of Hepatic Stellate Cell Activation
Fasudil dihydrochloride has been used in research to inhibit the activation of hepatic stellate cells. This application is significant in the study of liver fibrosis, as the activation of these cells plays a key role in the development of fibrotic tissue .
Potential in Treating Neurodegenerative Diseases
Preclinical studies suggest that Fasudil dihydrochloride may have therapeutic potential in neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia. Its ability to cross the blood-brain barrier and modulate neuronal signaling pathways makes it a candidate for further investigation in this area .
Ocular Drug Delivery
Research has been conducted to explore the use of Fasudil dihydrochloride in nanoparticulate formulations for ocular drug delivery. The goal is to enhance corneal absorption and improve the drug’s performance in treating ocular conditions .
Cardioprotection
Fasudil dihydrochloride’s role in cardioprotection has been explored due to its effects on vascular endothelial function and myocardial contractility. Its application in this field could lead to new treatments for cardiac conditions where improved blood flow and reduced cardiac stress are beneficial .
Cancer Research
The compound’s ability to inhibit cell migration and proliferation via the Rho kinase signaling pathways has made it a subject of interest in cancer research. It could potentially be used to prevent the invasion and metastasis of cancer cells .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Fasudil dihydrochloride, also known as HA-1077 dihydrochloride, 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, or simply HA-1077, is a potent Rho-kinase inhibitor and vasodilator .
Target of Action
Fasudil primarily targets the Rho-kinases ROCK1 and ROCK2 . These kinases play a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of pulmonary hypertension .
Mode of Action
Fasudil interacts with its targets by inhibiting the activity of Rho-kinases . This inhibition leads to a decrease in myosin light chain (MLC) phosphatase activity and a reduction in vascular smooth muscle contraction . This interaction results in vasodilation, which is the widening of blood vessels .
Biochemical Pathways
Fasudil affects the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow . By inhibiting ROCK, fasudil reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in nitric oxide (NO) level to enhance vasodilation .
Pharmacokinetics
It is known that fasudil has a half-life of 076 hours, and its active metabolite, hydroxyfasudil, has a half-life of 466 hours .
Result of Action
Fasudil’s action results in several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, fasudil has been shown to improve memory in normal mice, identifying it as a potential treatment for age-related or neurodegenerative memory loss .
properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXXIYDYFSNHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880058 | |
Record name | HA 1077 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride | |
CAS RN |
203911-27-7 | |
Record name | HA 1077 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of HA-1077?
A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does HA-1077 interact with ROCKs?
A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]
Q3: What are the downstream effects of ROCK inhibition by HA-1077?
A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:
- Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]
- Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]
- Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]
- Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]
Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?
A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:
- Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]
- Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]
- Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]
- Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]
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